N'-(6-chloro-4-phenylquinazolin-2-yl)pyridine-3-carbohydrazide
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Overview
Description
N’-(6-chloro-4-phenylquinazolin-2-yl)pyridine-3-carbohydrazide is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloro-4-phenylquinazolin-2-yl)pyridine-3-carbohydrazide typically involves the reaction of 6-chloro-4-phenylquinazoline with pyridine-3-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(6-chloro-4-phenylquinazolin-2-yl)pyridine-3-carbohydrazide can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(6-chloro-4-phenylquinazolin-2-yl)pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group in the quinazoline ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as triethylamine or sodium hydroxide, often at elevated temperatures.
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Substitution: Substituted quinazoline derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.
Medicine: Studied for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(6-chloro-4-phenylquinazolin-2-yl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in disease processes. For example, it may inhibit the activity of kinases or other signaling proteins, leading to the modulation of cellular pathways and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-phenylquinazoline
- Pyridine-3-carbohydrazide
- Quinazoline N-oxides
- Substituted quinazoline derivatives
Uniqueness
N’-(6-chloro-4-phenylquinazolin-2-yl)pyridine-3-carbohydrazide stands out due to its unique combination of a quinazoline core with a pyridine-3-carbohydrazide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic activities further highlight its significance in scientific research.
Properties
IUPAC Name |
N'-(6-chloro-4-phenylquinazolin-2-yl)pyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O/c21-15-8-9-17-16(11-15)18(13-5-2-1-3-6-13)24-20(23-17)26-25-19(27)14-7-4-10-22-12-14/h1-12H,(H,25,27)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDFZDUXYQCPDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NNC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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